molecular formula C17H21Cl2NO2 B602203 7-(4-Chlorobutoxy)-1-(4-chlorobutyl)-1,2-dihydroquinolin-2-one CAS No. 2059954-32-2

7-(4-Chlorobutoxy)-1-(4-chlorobutyl)-1,2-dihydroquinolin-2-one

Cat. No. B602203
CAS RN: 2059954-32-2
M. Wt: 342.26
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-Chlorobutoxy)-1-(4-chlorobutyl)-1,2-dihydroquinolin-2-one, also known as CB-1, is a synthetic compound with a wide range of applications in the scientific research field. It has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, as well as advantages and limitations for lab experiments. In

Scientific Research Applications

Green Chemistry in Synthesis

7-(4-Chlorobutoxy)-1-(4-chlorobutyl)-1,2-dihydroquinolin-2-one has been utilized in green chemistry applications. A study demonstrated its use in the oxidative aromatization of 3,4-dihydroquinolin-2(1 H)-ones using inorganic persulfate salts activated by transition metals like iron and copper. This method conforms to green chemistry requirements and has been used in preparing key intermediates of brexpiprazole, a drug used for psychiatric disorders (Chen et al., 2019).

Antioxidative Properties

Research has explored the antioxidative or prooxidative effects of 7-Chloro-4-hydroxyquinoline derivatives, which are structurally related to 7-(4-Chlorobutoxy)-1-(4-chlorobutyl)-1,2-dihydroquinolin-2-one. These studies focus on their impact on free-radical-initiated hemolysis of erythrocytes, indicating potential applications in exploring antioxidant therapies (Liu et al., 2002).

Antimicrobial and Antitumor Activity

Several studies have examined the antimicrobial and antitumor potential of compounds structurally similar to 7-(4-Chlorobutoxy)-1-(4-chlorobutyl)-1,2-dihydroquinolin-2-one. For instance, novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones derived from related compounds have shown promising antimicrobial activity (Hassanin & Ibrahim, 2012). Additionally, derivatives of quinoline, a core structure in 7-(4-Chlorobutoxy)-1-(4-chlorobutyl)-1,2-dihydroquinolin-2-one, have demonstrated significant antitumor activities against various cancer cell lines (El-Abadelah et al., 2007).

Corrosion Inhibition

Quinoline derivatives have been studied for their potential as corrosion inhibitors. Research involving novel quinoline derivatives, including those with structural similarities to 7-(4-Chlorobutoxy)-1-(4-chlorobutyl)-1,2-dihydroquinolin-2-one, showed significant inhibition effects on metal corrosion, suggesting its potential application in industrial corrosion prevention (Singh et al., 2016).

properties

IUPAC Name

7-(4-chlorobutoxy)-1-(4-chlorobutyl)quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21Cl2NO2/c18-9-1-3-11-20-16-13-15(22-12-4-2-10-19)7-5-14(16)6-8-17(20)21/h5-8,13H,1-4,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBIONMUIMPJFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)N2CCCCCl)OCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-Chlorobutoxy)-1-(4-chlorobutyl)-1,2-dihydroquinolin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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